5-bromopentanal

Radical Cyclization Reaction Kinetics Physical Organic Chemistry

5-Bromopentanal (CAS 1191-30-6) is a linear, five-carbon ω-bromoaldehyde with the molecular formula C₅H₉BrO and a molecular weight of 165.03 g/mol. It is characterized by a terminal aldehyde group and a terminal bromine atom, classifying it as a bifunctional building block.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 1191-30-6
Cat. No. B1354046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromopentanal
CAS1191-30-6
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESC(CCBr)CC=O
InChIInChI=1S/C5H9BrO/c6-4-2-1-3-5-7/h5H,1-4H2
InChIKeyLEJSXHLXJUILMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopentanal (CAS 1191-30-6): A Bifunctional C5 Synthon for Heterocyclic Synthesis and Strategic C-C Bond Formation


5-Bromopentanal (CAS 1191-30-6) is a linear, five-carbon ω-bromoaldehyde with the molecular formula C₅H₉BrO and a molecular weight of 165.03 g/mol . It is characterized by a terminal aldehyde group and a terminal bromine atom, classifying it as a bifunctional building block . This dual functionality enables its use as a versatile precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles (e.g., piperidines, pyrrolidines) [1] and for introducing pentyl-linked moieties in medicinal chemistry and natural product synthesis .

Why 5-Bromopentanal Cannot Be Interchanged with Other ω-Haloaldehydes in Critical Synthetic Pathways


Substituting 5-bromopentanal with a generic ω-haloaldehyde is not a simple one-to-one replacement. The compound's specific chain length (C5) and the identity of its halogen (bromine) directly dictate the kinetics and thermodynamics of key synthetic steps, such as radical cyclizations, and the structural outcome of heterocycle formation. For instance, the rate constant for the exo-cyclization of the formylbutyl radical derived from 5-bromopentanal is a unique physical property that governs reaction efficiency and product distribution [1]. Similarly, in natural product synthesis, the choice between 4-bromobutanal and 5-bromopentanal is not arbitrary; it is a critical decision that determines whether a 5–6–5 or a 6–6–5 tricyclic scaffold is built, directly impacting the final molecule's biological activity [2].

Quantitative Differentiation of 5-Bromopentanal Against Key Analogs in Radical and Heterocyclic Chemistry


Cyclization Kinetics: 5-Bromopentanal vs. 6-Bromohexanal in Radical Exo-Cyclization

A direct kinetic comparison shows that the formylbutyl radical derived from 5-bromopentanal cyclizes at a rate of 8.7 × 10⁵ s⁻¹ at 80°C, while the homologous formylpentyl radical from 6-bromohexanal cyclizes at 1.0 × 10⁶ s⁻¹ [1]. This quantitative difference in rate constants (k_cycl) is a fundamental parameter for predicting reaction efficiency and designing synthetic sequences involving radical intermediates.

Radical Cyclization Reaction Kinetics Physical Organic Chemistry

Cyclization Thermodynamics: Reversibility and Equilibrium of Radical Intermediates

The exo-cyclization of the formylbutyl radical from 5-bromopentanal is reversible. The equilibrium lies in favor of the open-chain form. The reverse reaction rate constant for ring-opening is 4.7 × 10⁸ s⁻¹ [1]. While a direct equilibrium constant is not provided, this data highlights the inherent reversibility of the process, a critical consideration distinct from the behavior of its homolog, 6-bromohexanal, which has a reverse rate constant of 1.1 × 10⁷ s⁻¹ [1].

Radical Cyclization Reaction Thermodynamics Computational Chemistry

Chain Length Specificity in Natural Product Scaffold Construction: 5-Bromopentanal vs. 4-Bromobutanal

In the total synthesis of tetraponerine alkaloids, the choice of ω-bromoaldehyde is a binary decision that dictates the final ring system. The use of 4-bromobutanal in the first aminoallylation step exclusively yields 5–6–5 tricyclic tetraponerines. In contrast, the use of 5-bromopentanal is strictly required to build the scaffold of 6–6–5 tetraponerines [1].

Natural Product Synthesis Heterocyclic Chemistry Stereoselective Synthesis

Reactivity and Leaving Group Ability: Bromine vs. Chlorine in Nucleophilic Substitution

While not a direct kinetic study, class-level inference based on carbon-halogen bond strength supports the selection of 5-bromopentanal over its chloro-analog for many applications. The C-Br bond (bond dissociation energy ~285 kJ/mol) is weaker than the C-Cl bond (~327 kJ/mol for a primary alkyl chloride) [1]. This translates to a more facile leaving group in SN2 reactions, often allowing for milder reaction conditions, shorter reaction times, and higher yields when nucleophilic substitution is the desired transformation.

Nucleophilic Substitution Synthetic Methodology Reaction Optimization

Validated Applications of 5-Bromopentanal in Medicinal Chemistry and Complex Molecule Synthesis


Synthesis of Enantiopure N-Heterocycles for Alkaloid Natural Products

5-Bromopentanal is a key starting material in the stereoselective synthesis of 2-allylpiperidine derivatives and other alkaloid scaffolds [REFS-1, REFS-2]. Its use in proline-catalyzed, one-pot, three-component Mannich reactions enables the rapid assembly of complex 2-substituted piperidines and pyrrolidines, which are core structures in numerous bioactive compounds [3].

Building Blocks for Carbocycle and Heterocycle Precursors via Radical Cyclization

The well-defined radical cyclization kinetics of 5-bromopentanal make it a reliable precursor for constructing 5-membered carbocycles and heterocycles. Synthetic illustrations confirm its utility as a direct precursor for these ring systems, which are fundamental motifs in pharmaceutical and agrochemical research [1].

Preparation of Enantioenriched Chiral Cyanohydrin Building Blocks

5-Bromopentanal is employed in acetylcyanation reactions catalyzed by chiral titanium-salen complexes to produce highly enantioenriched (R)-5-bromo-1-cyanopentyl acetate [2]. This intermediate is a versatile precursor for further transformations into a variety of nonracemic heterocyclic compounds, including 2-cyanotetrahydropyran derivatives [2].

Synthesis of 6-6-5 Tricyclic Scaffolds for Tetraponerine Alkaloids

As demonstrated in the total synthesis of natural tetraponerines, 5-bromopentanal is the exclusive reagent for constructing the 6–6–5 tricyclic core of the heavier tetraponerines (T5 to T8) via a stereocontrolled, indium-mediated aminoallylation sequence [3]. This application underscores its unique and non-interchangeable role in accessing specific, biologically active natural product families.

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